6,7-dimethyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a derivative of indan, featuring a hydroxyl group at the first position and two methyl groups at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone, 6,7-dimethyl-2,3-dihydro-1H-inden-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: 6,7-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Saturated alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but with different substitution patterns.
1H-Inden-1-one, 2,3-dihydro-: Lacks the hydroxyl group, making it less reactive in certain reactions.
1H-Inden-1-ol, 2,3-dihydro-: Similar core structure but without the methyl groups.
Uniqueness
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3 |
InChI Key |
NFIMNBLZAPETED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC2O)C=C1)C |
Origin of Product |
United States |
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